molecular formula C24H29ClN2O3 B1511863 ent-IndacaterolHydrochloride

ent-IndacaterolHydrochloride

Cat. No.: B1511863
M. Wt: 428.9 g/mol
InChI Key: AUUXBAOWHVOGFM-VZYDHVRKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ent-IndacaterolHydrochloride is a complex organic compound with a unique structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound’s intricate molecular arrangement allows it to interact with different biological targets, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ent-IndacaterolHydrochloride involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the indene derivative, followed by its reaction with quinoline derivatives under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce hydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable for developing new materials and catalysts.

Biology

In biological research, the compound is studied for its potential interactions with enzymes and receptors. Its ability to bind to specific biological targets makes it a candidate for drug development and biochemical assays.

Medicine

The compound’s potential therapeutic properties are of interest in medicine. Researchers are exploring its use in treating various diseases, including cancer and neurological disorders. Its ability to modulate biological pathways makes it a promising candidate for drug development.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ent-IndacaterolHydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(1S)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxyquinoline
  • 5-[(1S)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one

Uniqueness

Compared to similar compounds, ent-IndacaterolHydrochloride stands out due to its specific molecular arrangement and functional groups. These unique features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H29ClN2O3

Molecular Weight

428.9 g/mol

IUPAC Name

5-[(1S)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;hydrochloride

InChI

InChI=1S/C24H28N2O3.ClH/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1H/t22-;/m1./s1

InChI Key

AUUXBAOWHVOGFM-VZYDHVRKSA-N

Isomeric SMILES

CCC1=C(C=C2CC(CC2=C1)NC[C@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.Cl

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.